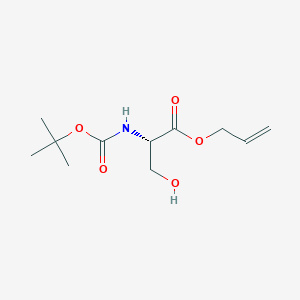

N-t-Boc-L-serine Allyl Ester

概要

説明

N-t-Boc-L-serine Allyl Ester is a compound widely used in peptide synthesis and organic synthesis. It acts as a protecting group for serine, shielding the amino acid from chemical reactions that may compromise its stability or functionality. Derived from L-serine, an essential amino acid found in proteins and peptides, this compound facilitates peptide ligation and cyclization, and is also employed in the synthesis of non-peptide compounds such as small molecules, polymers, and bioconjugates .

準備方法

Synthetic Routes and Reaction Conditions

N-t-Boc-L-serine Allyl Ester is synthesized through a series of chemical reactions involving L-serine. The process typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by esterification with allyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

化学反応の分析

Types of Reactions

N-t-Boc-L-serine Allyl Ester undergoes various types of chemical reactions, including:

Oxidation: The allyl ester group can be oxidized to form aldehydes or ketones.

Reduction: The ester group can be reduced to alcohols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, alcohols, and substituted serine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

科学的研究の応用

Key Applications

-

Peptide Synthesis

- N-t-Boc-L-serine Allyl Ester is predominantly used in peptide synthesis due to its stability and ability to undergo selective reactions without interfering with other functional groups. It allows for the incorporation of serine into peptide chains while protecting the hydroxyl group from unwanted reactions.

-

Drug Development

- Peptides synthesized using N-t-Boc-L-serine Allyl Ester can mimic natural proteins, making them valuable in drug design and vaccine formulation. These peptides can exhibit unique biological activities and binding affinities, which are crucial for therapeutic applications.

- Biochemical Research

-

Synthetic Methodologies

- The compound's reactivity allows it to participate in various synthetic pathways, including the formation of amides and other derivatives through reactions with isocyanates and Grignard reagents. This versatility makes it an essential tool for chemists developing complex organic structures.

作用機序

N-t-Boc-L-serine Allyl Ester exerts its effects by acting as a protecting group for serineThis dual functionality allows for the selective modification of peptides and the synthesis of complex peptide structures .

類似化合物との比較

Similar Compounds

Similar compounds to N-t-Boc-L-serine Allyl Ester include:

- N-Boc-L-serine Methyl Ester

- N-Boc-L-serine Benzyl Ester

- N-Boc-L-threonine Allyl Ester

Uniqueness

This compound is unique due to its dual functionality as both a protecting group and a facilitator of functional group introduction. This makes it particularly valuable in the synthesis of complex peptide structures and non-peptide compounds .

生物活性

N-t-Boc-L-serine Allyl Ester is a significant compound in the field of organic chemistry and biochemistry, primarily due to its role as a protected amino acid building block in peptide synthesis. This article explores its biological activities, synthesis methods, and applications, drawing from diverse research sources.

This compound is a derivative of L-serine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an allyl ester functionality. Its molecular formula is , with a molecular weight of 245.27 g/mol. The compound is notable for its stability and reactivity, making it suitable for various synthetic applications, particularly in the development of peptides with specific biological functions.

Synthesis Methods

The synthesis of this compound can be achieved through several routes. A typical synthetic pathway involves:

- Protection of L-serine : L-serine is reacted with di-tert-butyl dicarbonate to introduce the Boc group.

- Formation of Allyl Ester : The Boc-protected serine is then treated with allyl bromide to yield this compound.

This method highlights the compound's versatility in synthetic chemistry, allowing for the creation of complex peptide structures that can exhibit specific biological activities.

Biological Activity

This compound serves as a crucial building block for peptides that demonstrate various biological activities. Peptides synthesized using this compound can exhibit binding affinities and interactions that are essential for understanding their mechanisms in biological systems. Some notable biological activities include:

- Antimicrobial Properties : Research indicates that peptides derived from this compound can display antimicrobial activity, making them potential candidates for developing new antibiotics .

- Enzyme Inhibition : Certain peptides synthesized from this compound have been studied for their ability to inhibit specific enzymes, which could be relevant in therapeutic contexts .

- Cell Signaling : Peptides containing this compound have been implicated in cell signaling pathways, influencing cellular responses and functions .

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using this compound demonstrated that these peptides could effectively inhibit bacterial growth. The synthesized peptides showed significant activity against strains such as E. coli and Staphylococcus aureus, suggesting their potential use in treating bacterial infections.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the enzyme-inhibitory properties of peptides derived from this compound. The study revealed that certain modified peptides could inhibit proteolytic enzymes involved in disease processes, indicating their therapeutic potential in managing conditions like cancer and inflammatory diseases .

Comparative Analysis

To better understand the significance of this compound in peptide synthesis, it is useful to compare it with other similar compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| N-t-Boc-L-serine | Contains Boc protecting group | Basic structure of serine |

| N-Fmoc-L-serine | Fmoc protecting group | More hydrophilic; used in solid-phase synthesis |

| N-acetyl-L-serine | Acetyl protecting group | Less steric hindrance compared to Boc |

| N-t-Boc-D-serine | D-enantiomer of serine | Involved in studying chirality effects |

This compound stands out due to its unique allylic functionality combined with the protective Boc group, providing distinct reactivity profiles suitable for diverse synthetic applications .

特性

IUPAC Name |

prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCJZSOZYIDKFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463440 | |

| Record name | N-t-Boc-L-serine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143966-57-8 | |

| Record name | N-t-Boc-L-serine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。